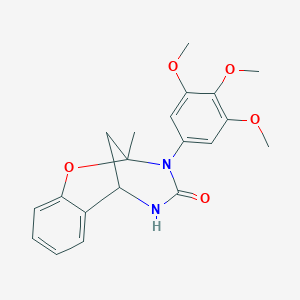
2-methyl-3-(3,4,5-trimethoxyphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-(3,4,5-trimethoxyphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a useful research compound. Its molecular formula is C20H22N2O5 and its molecular weight is 370.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-methyl-3-(3,4,5-trimethoxyphenyl)-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound based on available literature.
Chemical Structure and Properties
The molecular formula of the compound is C18H22N2O4 with a molecular weight of approximately 342.38 g/mol. The structure features a benzoxadiazocin ring system with methoxy-substituted phenyl groups which may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its anticancer , antioxidant , and anti-inflammatory properties.
Anticancer Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- In vitro assays demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines such as breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- A study on derivatives of 3,4,5-trimethoxyphenyl compounds indicated promising results in reducing tumor growth in animal models .
Antioxidant Properties
The antioxidant capacity of the compound was evaluated using standard assays such as DPPH and ABTS radical scavenging tests:
- The compound showed a significant ability to scavenge free radicals, suggesting potential protective effects against oxidative stress-related diseases .
Anti-inflammatory Effects
Research has indicated that the compound may possess anti-inflammatory properties:
- In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests its potential use in treating inflammatory diseases .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant anticancer activity against breast cancer cells with IC50 values in the low micromolar range. |
| Study 2 | Reported antioxidant activity comparable to standard antioxidants like ascorbic acid. |
| Study 3 | Found inhibition of IL-6 and TNF-alpha production in LPS-stimulated macrophages. |
The proposed mechanisms for the biological activities include:
- Anticancer : Induction of apoptosis via mitochondrial pathways and modulation of signaling pathways such as PI3K/Akt.
- Antioxidant : Reduction of reactive oxygen species (ROS) levels through direct scavenging and upregulation of endogenous antioxidant enzymes.
- Anti-inflammatory : Inhibition of NF-kB signaling pathway leading to decreased expression of inflammatory mediators.
Propiedades
IUPAC Name |
9-methyl-10-(3,4,5-trimethoxyphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-20-11-14(13-7-5-6-8-15(13)27-20)21-19(23)22(20)12-9-16(24-2)18(26-4)17(10-12)25-3/h5-10,14H,11H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJZWPUJXAUVIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














